molecular formula C18H16N2O4 B4918431 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-phenylpyrrolidine-2,5-dione

3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-phenylpyrrolidine-2,5-dione

Cat. No.: B4918431
M. Wt: 324.3 g/mol
InChI Key: XCMOLOWKUSMYKR-UHFFFAOYSA-N
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Description

3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-phenylpyrrolidine-2,5-dione is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains a benzodioxole moiety, which is a common structural motif in many biologically active molecules, and a pyrrolidine-2,5-dione core, which is often found in pharmaceutical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-phenylpyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the benzodioxole moiety. One common method involves the Pd-catalyzed C-N cross-coupling reaction, where a benzo[d][1,3]dioxole group is introduced to the core structure . The reaction conditions often include the use of catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-phenylpyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects . Further studies are needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-phenylpyrrolidine-2,5-dione apart from similar compounds is its unique combination of the benzodioxole and pyrrolidine-2,5-dione moieties. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylamino)-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c21-17-9-14(18(22)20(17)13-4-2-1-3-5-13)19-10-12-6-7-15-16(8-12)24-11-23-15/h1-8,14,19H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMOLOWKUSMYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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